N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-4-carboxamide
Description
N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives
Properties
Molecular Formula |
C13H11N5OS3 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C13H11N5OS3/c1-8-2-4-9(5-3-8)6-20-13-17-16-12(22-13)14-11(19)10-7-21-18-15-10/h2-5,7H,6H2,1H3,(H,14,16,19) |
InChI Key |
KRYCITBGOFHXMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CSN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea. This intermediate is then cyclized with hydrazine hydrate to form the 1,3,4-thiadiazole ring. The final step involves the reaction of this intermediate with 1,2,3-thiadiazole-4-carboxylic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
- 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-methoxy-N-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Uniqueness
N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities. Its combination of the 1,3,4-thiadiazole and 1,2,3-thiadiazole rings, along with the 4-methylphenylmethylsulfanyl group, provides a unique scaffold for the development of new compounds with potential therapeutic applications .
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